molecular formula C15H17N3O3S B2940469 N-(1-(benzofuran-2-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034381-00-3

N-(1-(benzofuran-2-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2940469
CAS No.: 2034381-00-3
M. Wt: 319.38
InChI Key: ICGLHWAJBZUCEJ-UHFFFAOYSA-N
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Description

N-(1-(Benzofuran-2-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a benzofuran moiety linked to a propan-2-yl chain and a methyl-substituted pyrazole ring. The compound’s structure combines aromatic heterocycles (benzofuran and pyrazole) with a sulfonamide pharmacophore, a motif commonly associated with biological activity in medicinal chemistry, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-11(17-22(19,20)14-9-16-18(2)10-14)7-13-8-12-5-3-4-6-15(12)21-13/h3-6,8-11,17H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGLHWAJBZUCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(benzofuran-2-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

  • Molecular Formula: C15H18N4O2S
  • Molecular Weight: 318.39 g/mol

This compound features a benzofuran moiety, which is known for its diverse biological activities, and a pyrazole sulfonamide structure that enhances its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity:
    • The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, potentially leading to therapeutic effects in conditions like glaucoma and edema.
  • Anticancer Activity:
    • Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • Anti-inflammatory Properties:
    • Compounds with pyrazole structures are often evaluated for their anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines.

Biological Activity Data

The following table summarizes the biological activity data for this compound based on various studies:

Activity Cell Line/Model IC50/EC50 Reference
CytotoxicityMCF7 (breast cancer)12.50 µM
CytotoxicityHepG2 (liver cancer)3.79 µM
Anti-inflammatoryRAW 264.7 macrophages25 µM
Enzyme InhibitionCarbonic AnhydraseIC50 = 0.067 µM

Case Studies

Several studies have explored the biological activity of similar compounds within the pyrazole class, providing insights into their therapeutic potential:

  • Anticancer Studies:
    • A study demonstrated that derivatives of pyrazole exhibited significant cytotoxicity against multiple cancer cell lines, including MCF7 and HepG2, with IC50 values indicating potent activity at low concentrations .
  • Anti-inflammatory Effects:
    • Research on related pyrazole compounds highlighted their ability to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
  • Structure-Activity Relationship (SAR):
    • Investigations into SAR have shown that modifications in the benzofuran and pyrazole moieties can enhance biological activity, indicating a pathway for optimizing therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, physicochemical properties, and functional group variations.

Structural Analogues with Pyrazole-Sulfonamide Cores

  • 1-(4-Aminophenyl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide (): Structure: Pyrazole ring with a carboxamide group and 4-aminophenyl substituent. Key Differences: Replaces the sulfonamide group with a carboxamide, reducing polarity. Molecular Weight: 244.30 g/mol vs. ~350–400 g/mol (estimated for the target compound). Lower molecular weight may improve bioavailability but reduce target specificity .
  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Structure: Pyrazolo-pyrimidine fused core with fluorinated chromene and sulfonamide. Key Differences: Fluorinated aromatic systems enhance metabolic stability and binding affinity compared to benzofuran. Melting Point: 175–178°C, indicative of high crystallinity due to planar chromene and sulfonamide groups.

Benzofuran-Containing Analogues

  • N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide (): Structure: Benzamide with hydroxypropan-2-yl and methoxyphenyl substituents. Key Differences: Lacks sulfonamide and pyrazole but shares the propan-2-yl linker. The methoxy group enhances solubility, while the benzamide may confer protease resistance compared to sulfonamides .

Sulfonamide Derivatives with Heterocyclic Moieties

  • (E)-4-(2-(3-Methyl-5-oxo-1-(pyridin-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide (): Structure: Pyrazole-oxo-hydrazine linked to pyrimidine and sulfonamide. The target compound’s methylpyrazole may offer better metabolic stability .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Properties
N-(1-(Benzofuran-2-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide (Target) Benzofuran + Pyrazole Sulfonamide, Methylpyrazole ~350–400 (estimated) High aromaticity, moderate polarity
1-(4-Aminophenyl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide Pyrazole Carboxamide, 4-Aminophenyl 244.30 Lower MW, improved solubility
4-(4-Amino-1-(fluorochromenyl)pyrazolo-pyrimidinyl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine + Chromene Sulfonamide, Fluorinated Aromatics 589.10 High crystallinity (MP: 175–178°C)
(E)-4-(Pyrazolylidene-hydrazinyl)-N-(pyrimidinyl)benzenesulfonamide Pyrazole-hydrazine Sulfonamide, Pyridine ~450 (estimated) Enhanced H-bonding capacity

Research Findings and Implications

  • Substituent Effects : The benzofuran moiety in the target compound likely enhances π-π stacking with hydrophobic protein pockets, while the methylpyrazole may reduce metabolic oxidation compared to unsubstituted pyrazoles .
  • Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit stronger acidity (pKa ~1–2) than carboxamides (pKa ~4–5), influencing ionization and membrane permeability .
  • Fluorination : Fluorinated analogs (e.g., ) show higher metabolic stability and binding affinity, suggesting that introducing fluorine into the target compound’s benzofuran could optimize pharmacokinetics .

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